

Application Notes and Protocols: Synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide

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Compound of Interest

Compound Name: *N-Allylbenzylamine*

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These application notes provide a detailed protocol for the synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide, a compound with potential applications in medicinal chemistry and organic synthesis. The described two-step method is efficient and utilizes readily available starting materials.

Introduction

N-benzyl-4-methylbenzenesulfonamides are a class of organic compounds that have garnered significant interest in the field of drug discovery due to their presence in various biologically active molecules.^{[1][2]} The synthesis of the title compound, N-allyl-N-benzyl-4-methylbenzenesulfonamide, involves a two-step process commencing with the formation of an intermediate sulfonamide, followed by benzylation.^{[1][2][3]} This protocol offers a straightforward and reproducible method for obtaining the target compound in good yield.

Reaction Scheme

The synthesis proceeds in two main steps as illustrated below:

Step 1: Synthesis of N-allyl-4-methylbenzenesulfonamide (Intermediate)

In this step, 4-methylbenzenesulfonyl chloride reacts with allylamine in the presence of a base to form N-allyl-4-methylbenzenesulfonamide.

Step 2: Synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide (Final Product)

The intermediate, N-allyl-4-methylbenzenesulfonamide, is then benzylated using benzyl bromide and a base to yield the final product.

Experimental Protocols

Step 1: Synthesis of N-allyl-4-methylbenzenesulfonamide

Materials:

- 4-Methylbenzenesulfonyl chloride
- Allylamine
- Potassium carbonate (aqueous solution, 0.59 M) or Triethylamine
- Tetrahydrofuran (THF) or Dichloromethane (CH_2Cl_2)
- Hydrochloric acid (HCl, 5 M)
- Dichloromethane (CH_2Cl_2)
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Ethanol

Procedure:

- Dissolve 4-methylbenzenesulfonyl chloride (1.002 g, 5.25 mmol) in 10 mL of tetrahydrofuran. [\[1\]](#)
- To the stirring solution, add allylamine (0.46 mL, 5.90 mmol) dropwise. [\[1\]](#)
- Following the addition of allylamine, add 10 mL of 0.59 M aqueous potassium carbonate solution (5.90 mmol) dropwise. [\[1\]](#)

- Stir the reaction mixture at room temperature for 24 hours.[\[1\]](#)
- After 24 hours, acidify the mixture with 5 M HCl and dilute with 15 mL of dichloromethane.[\[1\]](#)
- Transfer the mixture to a separatory funnel and wash the organic layer three times with water and once with brine.[\[1\]](#)
- Back-extract the aqueous layers with 10 mL of dichloromethane.[\[1\]](#)
- Combine all organic layers and dry over anhydrous sodium sulfate.[\[1\]](#)
- Filter the drying agent and evaporate the solvent under reduced pressure.
- Recrystallize the crude product from ethanol to obtain clear crystals of N-allyl-4-methylbenzenesulfonamide.[\[1\]](#)
- Dry the crystals under vacuum for 24 hours.[\[1\]](#)

Characterization Data for N-allyl-4-methylbenzenesulfonamide:

Property	Value
Melting Point	69-72 °C [1]
Yield	73% (0.814 g) [1]
R _f	0.44 (CH ₂ Cl ₂) [1]

¹H NMR (400 MHz, Chloroform-d, δ, ppm): 7.78-7.70 (m, 2H, Ar-H), 7.30 (d, J = 8.1 Hz, 2H, Ar-H), 5.71 (ddt, J = 17.2, 10.2, 5.8 Hz, 1H, =CH), 5.15 (dq, J = 17.1, 1.5 Hz, 1H, =CH_{trans}), 5.09 (dq, J = 10.3, 1.3 Hz, 1H, =CH_{cis}), 4.44 (s, 1H, NH), 3.57 (tt, J = 6.0, 1.5 Hz, 2H, NCH₂), 2.42 (s, 3H, CH₃).[\[1\]](#)

¹³C NMR (100 MHz, Chloroform-d, δ, ppm): 143.66, 136.98, 133.06, 129.85, 127.25, 117.87, 45.90, 21.65.[\[1\]](#)

HRMS (ESI): calcd. for C₁₀H₁₃NNaO₂S [M + Na]⁺ 234.2700; Found 234.2690.[\[1\]](#)

Step 2: Synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide

Materials:

- N-allyl-4-methylbenzenesulfonamide
- Benzyl bromide
- Sodium hydroxide (aqueous solution, 0.535 M)
- Tetrahydrofuran (THF)
- Ethanol

Procedure:

- In a flask, dissolve benzyl bromide (0.51 mL, 4.29 mmol) in 10 mL of tetrahydrofuran.[1]
- To this stirring solution, add N-allyl-4-methylbenzenesulfonamide (0.905 g, 4.28 mmol) dropwise.[1]
- Subsequently, add 10 mL of 0.535 M aqueous sodium hydroxide solution (5.35 mmol) dropwise.[1]
- Stir the reaction mixture at room temperature for 24 hours.[1]
- After 24 hours, a white precipitate will form. Isolate the precipitate by vacuum filtration.[1]
- Recrystallize the crude product from ethanol to afford white crystals of N-allyl-N-benzyl-4-methylbenzenesulfonamide.[1]
- Dry the crystals under vacuum for 24 hours.[1]

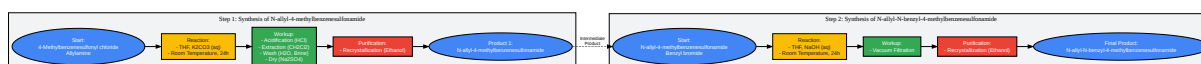
Characterization Data for N-allyl-N-benzyl-4-methylbenzenesulfonamide:

Property	Value
Melting Point	44-47 °C[1]
Yield	67% (0.819 g)[1]
Rf	0.64 (CH ₂ Cl ₂)[1]

¹³C NMR (100 MHz, Chloroform-d, δ, ppm): 143.42, 137.60, 136.08, 132.25, 129.86, 128.63, 128.57, 127.81, 127.31, 119.52, 50.24, 49.55, 21.65.[1]

HRMS (ESI): calcd. for C₁₇H₁₉NNaO₂S [M+Na]⁺ 324.3800; Found 324.3801.[1]

Experimental Workflow



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Figure 1. Experimental workflow for the two-step synthesis.

Crystallographic Data

The crystal structure of N-allyl-N-benzyl-4-methylbenzenesulfonamide has been determined by single-crystal X-ray diffraction.[1][2][3]

Crystal Data	
Formula	C ₁₇ H ₁₉ NO ₂ S
Crystal system	Orthorhombic
Space group	Pna2 ₁
a (Å)	18.6919 (18)
b (Å)	10.5612 (10)
c (Å)	8.1065 (8)
V (Å ³)	1600.3 (3)
Z	4
T (K)	173.15
μ(MoKα) (mm ⁻¹)	0.206
Dcalc (g/cm ³)	1.251
R ₁	0.0428
wR ₂	0.1079

This data provides valuable insight into the three-dimensional structure of the molecule.[1][2][3]

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